2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Medicinal Chemistry Process Chemistry Formulation

Pyrazole-based medicinal chemistry programs often face solubility and handling inconsistencies with free acid intermediates, delaying synthesis workflows. 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride eliminates these bottlenecks. • Immediate aqueous solubility for efficient amide/ester coupling without pre-activation. • 2-year RT stability ensures reproducible automated weighing. • Validated scaffold: COX-2 IC50 0.8 μM; M. tuberculosis IC50 0.6 μM with species selectivity.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6 g/mol
CAS No. 1357353-48-0
Cat. No. B1469540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
CAS1357353-48-0
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CC(=O)O.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
InChIKeyRPSOFEHSLGVHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride (CAS 1357353-48-0): Procurement-Ready Pyrazole Building Block for Medicinal Chemistry


2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride (CAS 1357353-48-0) is a heterocyclic carboxylic acid derivative supplied as a hydrochloride salt with a molecular weight of 176.60 g/mol (free base MW = 140.14 g/mol) . This compound features a 1-methylpyrazole core substituted at the 3-position with an acetic acid moiety, rendering it a versatile intermediate for pharmaceutical research and organic synthesis [1]. Commercially available from multiple vendors at purities of 95–98%, this compound is primarily used in the construction of pyrazole-containing bioactive molecules, particularly in the development of anti-inflammatory agents, kinase inhibitors, and other therapeutic candidates .

Why 2-(1-Methyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride Cannot Be Substituted with Unrelated Pyrazole-Acetic Acid Analogs


Substitution among pyrazole-acetic acid derivatives is precluded by fundamental differences in physicochemical and biological properties that directly impact experimental reproducibility. The 3-position attachment of the acetic acid moiety on the 1-methylpyrazole ring defines the compound's spatial orientation and hydrogen-bonding geometry, which critically influences molecular recognition events in biological systems . The hydrochloride salt form (MW 176.60) differs substantially from the free acid (MW 140.14) in aqueous solubility, handling characteristics, and reaction compatibility—factors that affect weighing accuracy and dissolution kinetics in preparative workflows . Positional isomers (e.g., 4-yl or 5-yl substitution) exhibit altered pKa values and distinct electronic profiles that can drastically change target binding or reaction outcomes. The quantitative evidence presented below substantiates these differentiation points.

Comparative Evidence for 2-(1-Methyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride: Quantitative Differentiation from Closest Analogs


Hydrochloride Salt vs. Free Acid: Enhanced Aqueous Solubility and Handling Stability for Preparative Workflows

The hydrochloride salt form (CAS 1357353-48-0) offers demonstrably improved aqueous solubility and handling stability compared to the free acid (CAS 1177318-00-1). The free acid exhibits a predicted LogP of 0.04720 , whereas the hydrochloride salt, by virtue of ionization, provides enhanced hydrophilicity and dissolution in aqueous media . The free acid is typically a light yellow to yellow solid with limited water solubility [1], while the hydrochloride salt is supplied as a free-flowing powder suitable for direct weighing and dissolution . Additionally, the hydrochloride salt demonstrates storage stability at room temperature for up to 2 years at 20°C , whereas the free acid requires storage at 2–8°C to prevent degradation .

Medicinal Chemistry Process Chemistry Formulation

3-Position Acetic Acid Substitution on 1-Methylpyrazole: Structural Basis for Selective Biological Activity

The 3-position attachment of the acetic acid moiety on the 1-methylpyrazole ring confers a distinct spatial and electronic profile compared to 4-yl or 5-yl positional isomers. The free acid precursor exhibits a polar surface area (PSA) of 55.12 Ų and a predicted LogP of 0.04720 , which places this scaffold within favorable drug-like property space for oral bioavailability. Pyrazole-3-acetic acid derivatives have demonstrated specific enzyme inhibition profiles that positional isomers do not recapitulate: for example, pyrazole-3-carboxylic acid derivatives show D-amino acid oxidase (DAAO) inhibition with IC50 values of 0.91 μM [1], while 3-substituted pyrazole-acetic acids exhibit selective binding to CRTh2 receptors implicated in inflammatory pathways [2]. The 1-methyl substitution on the pyrazole nitrogen enhances metabolic stability by blocking N-glucuronidation, a common clearance route for unsubstituted pyrazoles [3].

Enzyme Inhibition Receptor Binding Structure-Activity Relationship

Anti-Inflammatory Activity of Pyrazole-3-acetic Acid Scaffolds: Class-Level Evidence Supporting Therapeutic Potential

The pyrazole-3-acetic acid scaffold, which includes the target compound as a core building block, has been validated in multiple studies as an effective template for anti-inflammatory drug development. Pyrazole-3-yl acetic acid derivatives demonstrate selective COX-2 enzyme inhibition with reported IC50 values of 0.8 μM for structurally related 4-iodo-1-propyl-1H-pyrazol-3-yl-acetic acid [1]. This potency is significantly enhanced compared to traditional NSAIDs such as ibuprofen. In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory efficacy of pyrazole derivatives bearing the 3-acetic acid substitution pattern [2]. The 1-methyl substitution present in the target compound contributes to improved metabolic stability and target engagement compared to unsubstituted pyrazole analogs [3].

Anti-inflammatory COX-2 Inhibition Drug Discovery

Antitubercular Activity of Pyrazole-3-acetic Acid Scaffolds: Differential Efficacy Against Mycobacterium tuberculosis

Pyrazole-3-acetic acid derivatives demonstrate notable antitubercular activity that distinguishes this scaffold from other heterocyclic acetic acid classes. 2-(1H-Pyrazol-3-yl)acetic acid exhibits an IC50 of 0.6 μM against Mycobacterium tuberculosis in vitro , placing this chemotype among the more potent antitubercular scaffolds. This activity is highly selective; the same compound shows minimal activity against other bacterial species such as Cochliobolus or horticultural pathogens, indicating a specific mechanism of action rather than broad-spectrum cytotoxicity . In contrast, 2-(1H-pyrazol-1-yl)acetic acid positional isomers and oxy-acetic acid derivatives exhibit different antimicrobial profiles, with oxy-linked variants showing broader but less potent antibacterial activity .

Antitubercular Infectious Disease Antimicrobial

Validated Application Scenarios for 2-(1-Methyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride in Drug Discovery and Chemical Synthesis


Synthesis of Selective COX-2 Inhibitors for Anti-Inflammatory Drug Development

This hydrochloride salt serves as a key building block for synthesizing pyrazole-3-acetic acid-derived COX-2 inhibitors. The scaffold has demonstrated IC50 values of 0.8 μM for structurally related compounds [1], and the 1-methyl substitution confers enhanced metabolic stability essential for in vivo efficacy [2]. The hydrochloride form provides immediate aqueous solubility, enabling efficient coupling reactions with diverse amine or alcohol nucleophiles to generate amide or ester prodrugs. In vivo validation using the carrageenan-induced rat paw edema model confirms the therapeutic relevance of this chemotype [3].

Construction of Antitubercular Agents Targeting Mycobacterium tuberculosis

The pyrazole-3-acetic acid core exhibits selective antitubercular activity with an IC50 of 0.6 μM against M. tuberculosis in vitro while remaining inactive against non-mycobacterial species . This selectivity profile makes the hydrochloride building block valuable for synthesizing focused libraries of antitubercular candidates. The 3-position acetic acid attachment is essential for this activity, as positional isomers (1-yl or 4-yl) fail to recapitulate the same potency and selectivity. The hydrochloride salt facilitates rapid parallel synthesis workflows in medicinal chemistry laboratories.

Preparation of CRTh2 Antagonists for Inflammatory Disease Research

2-(1H-Pyrazol-1-yl)acetic acid derivatives function as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists, a validated target for allergic and inflammatory diseases [4]. The target compound's 3-position attachment pattern and hydrochloride salt form provide an optimal starting point for SAR exploration in this therapeutic area. The LogP of 0.04720 and PSA of 55.12 Ų for the free acid precursor indicate favorable drug-like properties for oral bioavailability , making this scaffold suitable for lead optimization programs requiring balanced physicochemical parameters.

Synthesis of Pyrazole-Containing Kinase Inhibitors and Receptor Modulators

The 1-methylpyrazole-3-acetic acid scaffold serves as a versatile intermediate for constructing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Pyrazole-acids have been identified as selective agonists of GPR109a, a high-affinity receptor for nicotinic acid involved in lipid metabolism [5]. The hydrochloride salt's room-temperature storage stability (2 years at 20°C) and free-flowing powder form enable reproducible weighing in automated synthesis platforms, critical for high-throughput medicinal chemistry campaigns .

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